- Process for the preparation of substituted pyrazole derivatives, World Intellectual Property Organization, , ,

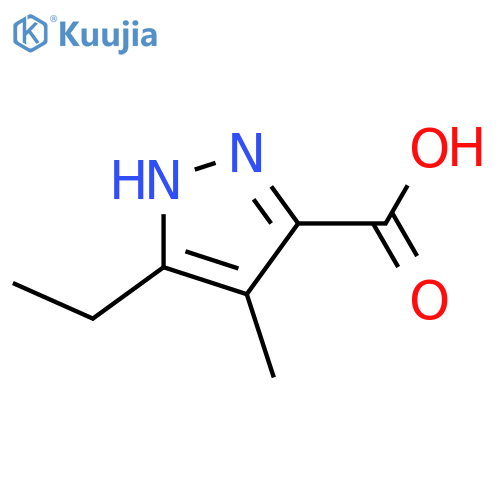

Cas no 957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid)

957129-38-3 structure

Nome del prodotto:5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

Numero CAS:957129-38-3

MF:C7H10N2O2

MW:154.166501522064

MDL:MFCD06735403

CID:1001637

PubChem ID:3159638

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-

- 5-ethyl-4-methyl-1H-Pyrazole-3-carboxylic acid

- 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (ACI)

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

- 5-Ethyl-4-methyl-2H-pyrazole-3-carboxylic acid

- CS-0146432

- CHEMBL415261

- 957129-38-3

- HY-W095200

- DTXSID901245494

- DA-18434

- SCHEMBL2589542

- GPR109 receptor agonist-2

- 1094347-64-4

- AKOS000303204

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid, AldrichCPR

- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-

- DA-37382

- HMS1699B09

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylicacid

- EN300-1251057

- MFCD06735403

- BDBM50220852

- FS-2498

- MFNJGDMJKJLUGC-UHFFFAOYSA-N

- AKOS013152076

- E81879

- 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)

- 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

-

- MDL: MFCD06735403

- Inchi: 1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11)

- Chiave InChI: MFNJGDMJKJLUGC-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(C)=C(CC)NN=1)O

Proprietà calcolate

- Massa esatta: 154.074227566g/mol

- Massa monoisotopica: 154.074227566g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 161

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.3

- Superficie polare topologica: 66Ų

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 059012-10g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 95% | 10g |

£1225.00 | 2022-03-01 | |

| ChemScence | CS-0146432-5g |

5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid |

957129-38-3 | 99.08% | 5g |

$775.0 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1236285-1g |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 98% | 1g |

$280 | 2024-06-06 | |

| abcr | AB216557-5 g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |

957129-38-3 | 5g |

€1,001.00 | 2022-06-11 | ||

| TRC | B440175-500mg |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 500mg |

$ 275.00 | 2022-06-07 | ||

| abcr | AB216557-1 g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |

957129-38-3 | 1g |

€345.00 | 2022-06-11 | ||

| TRC | B440175-100mg |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB216557-250 mg |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |

957129-38-3 | 250MG |

€207.40 | 2022-06-11 | ||

| Fluorochem | 059012-5g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 95% | 5g |

£744.00 | 2022-03-01 | |

| 1PlusChem | 1P00J1OF-1g |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 97% | 1g |

$127.00 | 2025-03-01 |

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, -5 - 0 °C; 0 °C → -15 °C

1.2 Reagents: Acetic acid , Hydrazine Solvents: Water ; 2 h, < 0 °C; 1 h, 0 - 15 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 20 °C; 16 h, 40 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 45 °C

1.5 Solvents: Water ; 1 h, 45 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7.5 - 8, rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2 - 2.5, 40 - 45 °C

1.2 Reagents: Acetic acid , Hydrazine Solvents: Water ; 2 h, < 0 °C; 1 h, 0 - 15 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 20 °C; 16 h, 40 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 45 °C

1.5 Solvents: Water ; 1 h, 45 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7.5 - 8, rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2 - 2.5, 40 - 45 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran ; 80 °C

Riferimento

- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

Riferimento

- Preparation of N-aryl-1H-pyrazole-3-carboxamide derivatives as TAAR1 receptor agonist and its applications, China, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran

Riferimento

- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds, Chemistry - A European Journal, 2013, 19(23), 7555-7560

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Riferimento

- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Raw materials

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Preparation Products

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Letteratura correlata

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid) Prodotti correlati

- 650603-96-6(1H,4H,5H,6H,7H,8H,9H-cyclooctacpyrazole-3-carboxylic acid)

- 1094347-64-4(3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid)

- 1261936-07-5(4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid)

- 1956335-96-8(1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid)

- 2228754-66-1(2-1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropylpropan-2-amine)

- 98137-03-2(N,2-Dibromo-2-nitro-acetamide)

- 2034496-20-1(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine)

- 1171682-31-7(2-[5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide)

- 2171688-47-2(3-{3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid)

- 90036-14-9(2,3-dihydro-1H-Indole-1-carbonitrile)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:957129-38-3)5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):218.0/834.0